molecular formula C6H2ClFN2 B1429980 2-Chloro-3-fluoroisonicotinonitrile CAS No. 870065-56-8

2-Chloro-3-fluoroisonicotinonitrile

Cat. No.: B1429980
CAS No.: 870065-56-8
M. Wt: 156.54 g/mol
InChI Key: QAOWEVASRZNFBJ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoroisonicotinonitrile (CAS 870065-56-8) is a halogenated pyridine derivative with the molecular formula C₆H₂N₂FCl and a molecular weight of 156.54 g/mol . It is also known as 2-chloro-3-fluoro-4-cyanopyridine, where the nitrile (-CN) group at the 4-position and halogen atoms (Cl and F) at the 2- and 3-positions define its chemical reactivity. This compound is widely utilized in pharmaceutical and agrochemical research as a versatile building block for synthesizing heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoroisonicotinonitrile typically involves the halogenation of isonicotinonitrile. One common method is the reaction of isonicotinonitrile with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoroisonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-Chloro-3-fluoroisonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 2-Chloro-3-fluoroisonicotinonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical or biological effects. The pathways involved can include enzyme inhibition, receptor binding, or participation in metabolic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-3-fluoroisonicotinonitrile with analogs based on substituents, reactivity, and applications.

Substituent Variations in Pyridine Derivatives

Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight (g/mol) Purity (%) Price (per 5g)
This compound C₆H₂N₂FCl 870065-56-8 -CN, -Cl, -F 156.54 ≥97 €373.00
2-Chloro-3-(trifluoromethyl)isonicotinaldehyde C₇H₃ClF₃NO 1211539-56-8 -CHO, -Cl, -CF₃ 209.55 97 N/A
2-Chloro-3-iodoisonicotinonitrile C₆HClIN₂ 926922-28-3 -CN, -Cl, -I 234.45 N/A N/A
3-Chloro-2-fluoroisonicotinaldehyde C₆H₃ClFNO 131747-69-8 -CHO, -Cl, -F 159.55 N/A N/A

Key Observations :

  • Functional Groups: The nitrile group in this compound enhances electrophilicity at the 4-position, making it suitable for nucleophilic substitution or cross-coupling reactions . In contrast, aldehyde-containing analogs (e.g., 3-chloro-2-fluoroisonicotinaldehyde) are prone to oxidation but useful in condensation reactions .
  • Trifluoromethyl Groups : The -CF₃ group in 2-chloro-3-(trifluoromethyl)isonicotinaldehyde improves lipophilicity, a critical factor in drug design for membrane permeability .

Physicochemical Properties

  • Solubility : Fluorine and chlorine atoms enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas trifluoromethyl groups improve solubility in lipid environments .

Research Findings and Industrial Relevance

  • Pharmaceutical Applications: this compound serves as a precursor for kinase inhibitors, leveraging its nitrile group for covalent binding to cysteine residues .
  • Agrochemicals : Derivatives with trifluoromethyl groups (e.g., 2-chloro-3-(trifluoromethyl)isonicotinaldehyde) are prioritized in herbicide development due to their metabolic stability .
  • Limitations : Iodo-substituted analogs, while reactive, face challenges in handling due to light sensitivity and higher molecular weights .

Biological Activity

2-Chloro-3-fluoroisonicotinonitrile (C6H2ClFN2) is a halogenated derivative of isonicotinonitrile, recognized for its potential biological activities and interactions with various biomolecules. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural characteristics, which may influence its biological efficacy. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C6H2ClFN2
  • Molecular Weight : 160.54 g/mol
  • Functional Groups : Chlorine (Cl), Fluorine (F), Nitrile (–C≡N)

The compound features a pyridine ring substituted at the 2 and 3 positions with chlorine and fluorine atoms, respectively. This unique substitution pattern is believed to contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen substituents can enhance lipophilicity and alter the electronic properties of the compound, potentially influencing enzyme inhibition, receptor binding, and metabolic pathways.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against several bacterial strains, including:

  • Klebsiella pneumoniae
  • Escherichia coli
  • Staphylococcus aureus

In vitro assays have demonstrated that this compound can effectively inhibit bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL depending on the strain tested .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound possesses selective cytotoxic effects. The compound was tested against:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

These results suggest potential applications in cancer therapy, warranting further investigation into its mechanism of action and specificity.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated isonicotinonitriles, including this compound. The researchers found that the compound demonstrated potent activity against multi-drug resistant strains of Klebsiella pneumoniae, suggesting its potential as a lead compound for antibiotic development.

Cancer Cell Line Evaluation

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways. This study highlights its potential as an anticancer agent and underscores the need for further research into its therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexUnique Features
2-Chloro-4-fluoronicotinonitrile0.76Different position of fluorine on the pyridine ring
5-Bromo-2-chloro-4-fluoropyridine0.78Bromine substitution affecting reactivity
6-Chloro-4-fluoronicotinonitrile0.70Presence of trifluoromethyl group

This comparative analysis indicates that variations in substituent positions significantly influence both chemical behavior and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 2-Chloro-3-fluoroisonicotinonitrile?

Synthesis of this compound typically involves halogenation and cyanation steps on a pyridine backbone. A plausible pathway includes:

  • Step 1 : Fluorination at the 3-position using a fluorinating agent (e.g., Selectfluor®) under controlled temperature (0–5°C) to minimize side reactions.
  • Step 2 : Chlorination at the 2-position via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS).
  • Step 3 : Introduction of the nitrile group via cyano-dehalogenation or cross-coupling reactions .

Characterization :

  • NMR : 19F^{19}\text{F} NMR to confirm fluorine substitution (δ120\delta \approx -120 ppm for aromatic F) and 13C^{13}\text{C} NMR for nitrile identification (δ115120\delta \approx 115–120 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (m/zm/z calculated for C₆H₃ClFN₂: 172.97).
  • X-ray Crystallography : Resolve regiochemistry and confirm stereoelectronic effects .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., HCN byproducts).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash immediately with 5% sodium thiosulfate; for inhalation, administer oxygen and seek medical attention .

Q. How can researchers validate the purity of this compound?

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm.
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 41.74%, H: 1.74%, N: 16.28%).
  • Karl Fischer Titration : Quantify residual moisture (<0.1%) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • DFT Calculations : Predict thermodynamic favorability of fluorination/chlorination steps (e.g., Gibbs free energy of transition states).
  • Solvent Screening : COSMO-RS simulations to identify solvents with high solubility for intermediates (e.g., DMF or acetonitrile).
  • Reactor Design : Use COMSOL Multiphysics® to model heat/mass transfer in batch vs. flow systems .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Cross-Validation : Combine NMR, IR (νC≡N2230cm1\nu_{\text{C≡N}} \approx 2230 \, \text{cm}^{-1}), and X-ray data to confirm structural assignments.
  • Isotopic Labeling : Introduce 15N^{15}\text{N} or 13C^{13}\text{C} labels to trace nitrile group behavior during reactions .

Q. How do steric and electronic effects influence the reactivity of this compound?

  • Hammett Analysis : Quantify substituent effects on reaction rates (σₚ values: Cl = +0.23, F = +0.06).
  • Steric Maps : Generate 3D electrostatic potential maps to visualize halogen bonding preferences .

Q. What factorial design approaches optimize yield in multi-step syntheses?

  • Taguchi Method : Vary temperature, catalyst loading, and solvent polarity in a L9L_9 orthogonal array to identify critical factors.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., [Cl] vs. reaction time) to maximize yield .

Q. How can heterogeneous catalysis improve scalability of fluorination steps?

  • Catalyst Screening : Test metal-organic frameworks (MOFs) or immobilized Pd/C for recyclability and selectivity.
  • Kinetic Studies : Monitor fluorination rates via in-situ FTIR to optimize catalyst turnover .

Q. What degradation pathways occur under accelerated stability testing?

  • Forced Degradation : Expose the compound to UV light (ICH Q1B), acidic/basic conditions, and humidity.
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis to carboxylic acid or dehalogenation) .

Q. How can AI-driven automation enhance research reproducibility?

  • Autonomous Labs : Integrate robotic synthesis platforms with AI algorithms for real-time parameter adjustment.
  • Data Lakes : Use machine learning to correlate reaction conditions with outcomes across multiple datasets .

Properties

IUPAC Name

2-chloro-3-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWEVASRZNFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870065-56-8
Record name 2-chloro-3-fluoropyridine-4-carbonitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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